3-(Hydroxymethyl)-1-methylpiperazin-2-one hydrochloride
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Overview
Description
3-(Hydroxymethyl)-1-methylpiperazin-2-one hydrochloride is a chemical compound with a piperazine ring structure. Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. This compound is characterized by the presence of a hydroxymethyl group and a methyl group attached to the piperazine ring, along with a hydrochloride salt form which enhances its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-1-methylpiperazin-2-one hydrochloride typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes. For instance, the reaction between ethylenediamine and 1,2-dichloroethane in the presence of a base can yield piperazine.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction. This can be achieved by reacting the piperazine derivative with formaldehyde under basic conditions.
Methylation: The methyl group is introduced through a methylation reaction, often using methyl iodide or dimethyl sulfate as the methylating agents.
Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group, resulting in the formation of 3-(Carboxymethyl)-1-methylpiperazin-2-one.
Reduction: Reduction of the compound can lead to the formation of 3-(Hydroxymethyl)-1-methylpiperazine.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: 3-(Carboxymethyl)-1-methylpiperazin-2-one
Reduction: 3-(Hydroxymethyl)-1-methylpiperazine
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Hydroxymethyl)-1-methylpiperazin-2-one hydrochloride has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex piperazine derivatives.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of polymers and as a stabilizer in various chemical formulations.
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)-1-methylpiperazin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the piperazine ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Methylpiperazine: Lacks the hydroxymethyl group, resulting in different chemical reactivity and biological activity.
3-(Carboxymethyl)-1-methylpiperazin-2-one: An oxidized form with different solubility and reactivity.
3-(Hydroxymethyl)piperazine: Lacks the methyl group, affecting its overall properties.
Uniqueness
3-(Hydroxymethyl)-1-methylpiperazin-2-one hydrochloride is unique due to the presence of both hydroxymethyl and methyl groups, which confer distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility, making it more suitable for various applications compared to its free base or other derivatives.
Properties
IUPAC Name |
3-(hydroxymethyl)-1-methylpiperazin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.ClH/c1-8-3-2-7-5(4-9)6(8)10;/h5,7,9H,2-4H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQFAUNRLOQFTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC(C1=O)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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